molecular formula C6H3BrClIO B12809793 2-Bromo-6-chloro-4-iodophenol

2-Bromo-6-chloro-4-iodophenol

Cat. No.: B12809793
M. Wt: 333.35 g/mol
InChI Key: YPFLSUFEUOXPAH-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-iodophenol is an organic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method is the sequential halogenation of phenol. The process involves:

    Bromination: Phenol is first brominated using bromine in the presence of a catalyst like iron(III) bromide.

    Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride.

    Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent like nitric acid.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-iodophenol can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Amino or thiol derivatives.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: Dehalogenated phenols.

Scientific Research Applications

2-Bromo-6-chloro-4-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-iodophenol depends on its interaction with molecular targets. In biological systems, it may:

    Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Disrupt Cellular Processes: Affect cellular signaling pathways and metabolic processes.

    Induce Oxidative Stress: Generate reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-6-methylphenol
  • 2-Bromo-4-chloro-6-iodoaniline
  • 2-Bromo-4-chloro-6-iodobenzaldehyde

Comparison: 2-Bromo-6-chloro-4-iodophenol is unique due to the presence of three different halogens, which imparts distinct reactivity and properties compared to other halogenated phenols. Its combination of bromine, chlorine, and iodine allows for versatile chemical modifications and applications.

Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

2-bromo-6-chloro-4-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

YPFLSUFEUOXPAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)I

Origin of Product

United States

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